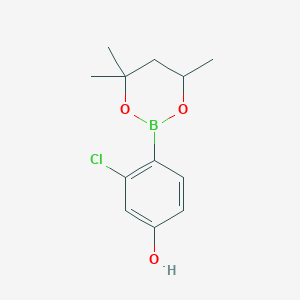
5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole: is a heterocyclic compound that features a thiophene ring and a pyrazole ring, with a trifluoromethyl group attached to the pyrazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with trifluoroacetic acid to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The thiophene ring in 5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The pyrazole ring can be reduced under specific conditions, often using metal hydrides like sodium borohydride.
Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Medicine: : Research is ongoing into its use as a pharmacophore in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.
Industry: : The compound is explored for use in materials science, including the development of organic semiconductors and photovoltaic materials .
Wirkmechanismus
The mechanism of action of 5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
- 5-(Furan-3-yl)-3-(trifluoromethyl)-1H-pyrazole
- 5-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
- The presence of the thiophene ring in 5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole imparts unique electronic properties compared to its analogs with furan or pyridine rings.
- The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Eigenschaften
IUPAC Name |
3-thiophen-3-yl-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)7-3-6(12-13-7)5-1-2-14-4-5/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHXJSYNOKMBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321139.png)








![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)


